molecular formula C15H15N7O3 B2375981 N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide CAS No. 1396847-21-4

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide

Cat. No.: B2375981
CAS No.: 1396847-21-4
M. Wt: 341.331
InChI Key: VYKPSFHMZKJOGW-UHFFFAOYSA-N
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Description

N-(4-(4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide moiety linked to a phenyl group substituted with a tetrazole ring. The tetrazole ring is further modified with a 2-methoxyethyl group at the 4-position and a ketone group at the 5-position.

Properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O3/c1-25-9-8-21-15(24)22(20-19-21)12-4-2-11(3-5-12)18-14(23)13-10-16-6-7-17-13/h2-7,10H,8-9H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKPSFHMZKJOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazole

The tetrazole core is synthesized via a [2+3] cycloaddition between a nitrile and sodium azide under acidic conditions. For the 2-methoxyethyl-substituted variant:

  • Starting Material : 2-Methoxyethyl cyanide (methoxyacetonitrile) is treated with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100–120°C for 12–24 hours.
    $$
    \text{NC-CH}2\text{OCH}3 + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF}} \text{Tetrazole intermediate}
    $$
    Yields: 60–75% after recrystallization from ethanol.

  • Oxidation to 5-Oxo Derivative : The resulting 1H-tetrazole is oxidized using hydrogen peroxide (H₂O₂) in acetic acid at 60°C to introduce the keto group.

Functionalization of the Phenyl Ring

  • Nitration and Reduction :

    • 4-Bromoaniline is nitrated to 4-bromo-2-nitroaniline using nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
    • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 4-bromo-1,2-diaminobenzene.
  • Tetrazole Substitution :
    The amine group is reacted with the pre-formed 4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazole-1-carbonyl chloride under basic conditions (K₂CO₃, acetonitrile) to afford 4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline.

Synthesis of Pyrazine-2-carboxylic Acid Derivatives

Carboxylic Acid Activation

Pyrazine-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux:
$$
\text{Pyrazine-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Pyrazine-2-carbonyl chloride} + \text{HCl} + \text{SO}2
$$
Reaction conditions: 4–6 hours at 60°C, yielding >90% conversion.

Amide Coupling Reaction

The final step involves coupling the acid chloride with the tetrazole-containing aniline:

  • Reaction Setup :

    • Pyrazine-2-carbonyl chloride (1.2 equiv) is added dropwise to a solution of 4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline (1.0 equiv) and triethylamine (TEA, 2.0 equiv) in anhydrous DCM.
    • Stirring continues for 12–16 hours at room temperature under nitrogen.
  • Workup :

    • The mixture is washed with 5% HCl (to remove excess TEA) and brine.
    • The organic layer is dried over MgSO₄, filtered, and concentrated.
    • Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Yield : 65–78%.
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, pyrazine), 8.70 (s, 1H, pyrazine), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.30 (t, J = 6.0 Hz, 2H, CH₂OCH₃), 3.70 (s, 3H, OCH₃), 3.50 (t, J = 6.0 Hz, 2H, CH₂CH₂O).
  • HRMS : m/z calculated for C₁₆H₁₆N₇O₃ [M+H]⁺: 370.1264; found: 370.1268.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

To accelerate tetrazole formation, microwave irradiation (150°C, 30 min) replaces conventional heating, improving yields to 80–85%.

Solvent Screening for Amide Coupling

Comparative studies () identify acetonitrile as superior to DCM or toluene for minimizing side products (e.g., over-acylation).

Catalytic Enhancements

Use of 4-dimethylaminopyridine (DMAP) as a catalyst during amide coupling reduces reaction time to 6–8 hours with 85% yield.

Challenges and Mitigation Strategies

  • Tetrazole Ring Stability :

    • The 5-oxo tetrazole is prone to hydrolysis under strongly acidic or basic conditions. Reactions are conducted at neutral pH with strict temperature control (<60°C).
  • Purification Difficulties :

    • Silica gel chromatography may degrade the tetrazole; reverse-phase HPLC (C18 column, acetonitrile/water) is recommended for final purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : The tetrazole ring can be reduced to produce amine derivatives.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing new substituents.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Lewis acids like aluminum chloride for electrophilic aromatic substitution.

Major Products

  • Oxidation Products: : Aldehydes and carboxylic acids.

  • Reduction Products: : Amines.

  • Substitution Products: : Halogenated, nitro, or alkylated derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.

  • Serves as a ligand in coordination chemistry studies.

Biology

  • Investigated for its potential as an enzyme inhibitor.

  • Explored for its role in biochemical pathways related to cellular signaling.

Medicine

  • Evaluated for its anti-inflammatory and anticancer properties.

  • Studied for its potential as a therapeutic agent in metabolic disorders.

Industry

  • Utilized in the development of new materials with specific electronic properties.

  • Applied in the synthesis of specialty chemicals for agricultural use.

Mechanism of Action

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide exerts its effects through binding to specific molecular targets, often involving enzyme inhibition. The compound interacts with active sites on enzymes, disrupting normal biochemical processes. This action can lead to altered cellular functions, which are leveraged for therapeutic effects in medicine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-(4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide

  • Structural Differences : Replaces the pyrazine-2-carboxamide group with a propionamide chain.
  • The propionamide group may enhance lipophilicity compared to the polar pyrazine-carboxamide .
  • Synthesis : Similar tetrazole-phenyl backbone synthesis methods (e.g., cyclization reactions) are likely shared with the target compound, as inferred from related tetrazole derivatives .

N-(4-Acetylphenyl)pyrazine-2-carboxamide Derivatives

  • Structural Differences : Substitutes the tetrazole-methoxyethyl group with an acetylphenyl moiety.
  • Functional Implications : The acetyl group introduces a ketone, which may participate in hydrogen bonding or serve as a reactive site for further derivatization. Bromination of this derivative (e.g., N-[4-(bromoacetyl)phenyl]pyrazine-2-carboxamide) introduces a bromine atom, enhancing electrophilicity for nucleophilic substitution reactions .
  • Biological Activity : Pyrazine-2-carboxamide derivatives have demonstrated antimicrobial properties in related studies, suggesting the target compound may share similar bioactivity .

4-[2-(2-Methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Structural Differences : Replaces the tetrazole ring with a pyrazoline ring and substitutes carboxamide with carbothioamide.
  • Functional Implications : The carbothioamide group increases sulfur-mediated interactions (e.g., metal coordination). Intramolecular hydrogen bonding (N–H⋯O) stabilizes the pyrazoline ring, a feature that could be critical for the target compound’s conformational stability .

N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide

  • Structural Differences : Incorporates a thiazole ring instead of tetrazole and a pyrazole-thiazole hybrid scaffold.
  • Functional Implications : The thiazole ring’s sulfur atom may enhance metabolic stability compared to tetrazole. The pyrazole moiety’s nitrogen-rich structure could improve binding to enzymes like cyclooxygenase or kinases .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Key Substituents Notable Properties References
Target Compound Tetrazole 2-Methoxyethyl, pyrazine-2-carboxamide High polarity, hydrogen-bonding capacity
N-(4-(4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide Tetrazole 2-Methoxyethyl, propionamide Increased lipophilicity
N-(4-Acetylphenyl)pyrazine-2-carboxamide Phenyl Acetyl, pyrazine-2-carboxamide Reactive ketone, antimicrobial potential
4-[2-(2-Methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazoline Carbothioamide, methoxyphenyl Sulfur-mediated interactions, stability
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole Pyrazole-thiazole hybrid, acetamide Metabolic stability, kinase binding potential

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s tetrazole and pyrazine-carboxamide groups are synthetically accessible via cyclization and condensation reactions, as demonstrated in analogous compounds .
  • Pharmacological Potential: While direct biological data for the target compound are unavailable, structural analogs (e.g., pyrazine-2-carboxamides) show antimicrobial activity, suggesting a promising avenue for further testing .
  • Stability and Solubility : Intramolecular hydrogen bonding in tetrazole and pyrazoline derivatives enhances stability, but the 2-methoxyethyl group may improve aqueous solubility compared to bulkier substituents .

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the tetrazole ring followed by coupling with pyrazine-carboxamide. Key steps include:

  • Tetrazole Formation : Cyclocondensation of nitriles with sodium azide in polar solvents (e.g., DMF) under reflux, as seen in analogous tetrazole syntheses .
  • Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the tetrazole moiety to the pyrazine-carboxamide group. Optimization may involve adjusting molar ratios (e.g., 1:1.2 for amine:carboxylic acid) and reaction times (12–24 hours) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-DMF mixtures to isolate high-purity product .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon frameworks. For example, the methoxyethyl group’s singlet (δ ~3.3 ppm) and tetrazole ring protons (δ ~8.5 ppm) are critical markers .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O/S interactions) and dihedral angles between aromatic rings, as demonstrated in structurally similar tetrazole derivatives .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be systematically addressed?

Methodological Answer:

  • Standardized Assay Conditions : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), solvent controls (DMSO <0.1%), and endpoint measurements (e.g., IC50 via MTT assay) to minimize variability .
  • Theoretical Frameworks : Link discrepancies to molecular docking results. For example, conflicting IC50 values in kinase inhibition assays may arise from differences in protein conformational states during docking simulations .
  • Meta-Analysis : Use tools like molecular dynamics simulations to reconcile activity trends. For instance, hydrophobic interactions of the methoxyethyl group with binding pockets may explain potency variations .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Functional Group Modulation : Synthesize analogs with variations in the methoxyethyl chain (e.g., ethoxy, cyclopropyl) or pyrazine substituents. Compare their bioactivity profiles to identify critical pharmacophores .
  • Biological Profiling : Screen analogs against target panels (e.g., kinases, GPCRs) and correlate activity with structural features. For example, bulkier substituents on the tetrazole ring may reduce membrane permeability .
  • Computational Modeling : Use QSAR models to predict activity based on descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Q. How can researchers optimize solubility and bioavailability without compromising target affinity?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride or sodium salts of the carboxamide group to enhance aqueous solubility .
  • Prodrug Strategies : Introduce enzymatically cleavable groups (e.g., ester linkages) on the methoxyethyl chain to improve lipophilicity transiently .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes, leveraging its aromatic structure for π-π stacking interactions with carrier materials .

Q. What experimental approaches validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of the target protein in lysates treated with the compound .
  • Fluorescence Polarization : Use labeled probes (e.g., FITC-conjugated analogs) to quantify binding affinity in live cells .
  • Knockdown/Rescue Studies : siRNA-mediated target silencing followed by compound treatment to confirm on-mechanism effects .

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